

Structure-activity relationship (SAR) studies of 6-Iodo-1H-indol-4-amine derivatives.

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Compound of Interest

Compound Name: 6-Iodo-1H-indol-4-amine

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Comparative Analysis of Iodo-Indole Derivatives as Kinase Inhibitors

A Guide for Researchers in Drug Discovery and Development

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a halogen atom, such as iodine, can significantly modulate the pharmacological properties of these molecules, including their potency and selectivity as kinase inhibitors. This guide provides a comparative analysis of iodo-indole derivatives, with a focus on their structure-activity relationships (SAR) as inhibitors of various protein kinases. The information presented herein is intended to assist researchers and scientists in the strategic design and development of novel kinase inhibitors.

Structure-Activity Relationship of Iodo-Indole Derivatives

The position and substitution of the iodo group on the indole ring, as well as other structural modifications, play a crucial role in determining the inhibitory activity and selectivity of these compounds against different kinases.

10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids as DYRK1A Inhibitors

A notable example of iodo-indole derivatives as potent and selective kinase inhibitors is the class of 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids. Studies have shown that the introduction of an iodine atom at the 10-position of the indolo[3,2-c]quinoline scaffold leads to highly potent and selective inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).^[1]

The key SAR findings for this class of compounds are summarized below:

- **Importance of the Iodo Substituent:** The presence of the 10-iodo substituent is critical for the high potency and selectivity towards DYRK1A.^[1] For instance, compounds with a 10-iodo group exhibit IC₅₀ values in the low nanomolar range for DYRK1A inhibition.^[1]
- **Selectivity over Related Kinases:** These 10-iodo derivatives demonstrate remarkable selectivity for DYRK1A over other closely related kinases, such as DYRK1B.^[1] This is significant because the catalytic domains of these kinases share a high degree of sequence identity.
- **Role of the Carboxylic Acid Moiety:** The free carboxylic acid group at the 6-position is essential for the inhibitory activity. Esterification of this group leads to a loss of activity, highlighting its importance in binding to the kinase.^[1]
- **Impact of Other Substituents:** Substitutions at other positions, such as the 8-position, can be detrimental to DYRK1A inhibitory activity, likely due to steric hindrance within the ATP-binding pocket.^[1]

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid derivatives against DYRK1A and other kinases.

Compound ID	R (Substitution)	DYRK1A IC ₅₀ (nM)	DYRK1B IC ₅₀ (nM)	GSK-3α/β IC ₅₀ (μM)
5j	H	6	>1000	>10
5o	2-Cl	22	>1000	>10

Data sourced from literature.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies used to evaluate these compounds is crucial for interpreting the data and for designing further studies. A general protocol for an in vitro kinase inhibition assay is provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced during the kinase reaction, which is proportional to the kinase activity.

Materials:

- Kinase of interest (e.g., DYRK1A)
- Substrate peptide
- ATP
- Test compounds (iodo-indole derivatives)
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 96-well plates
- Plate reader capable of measuring luminescence

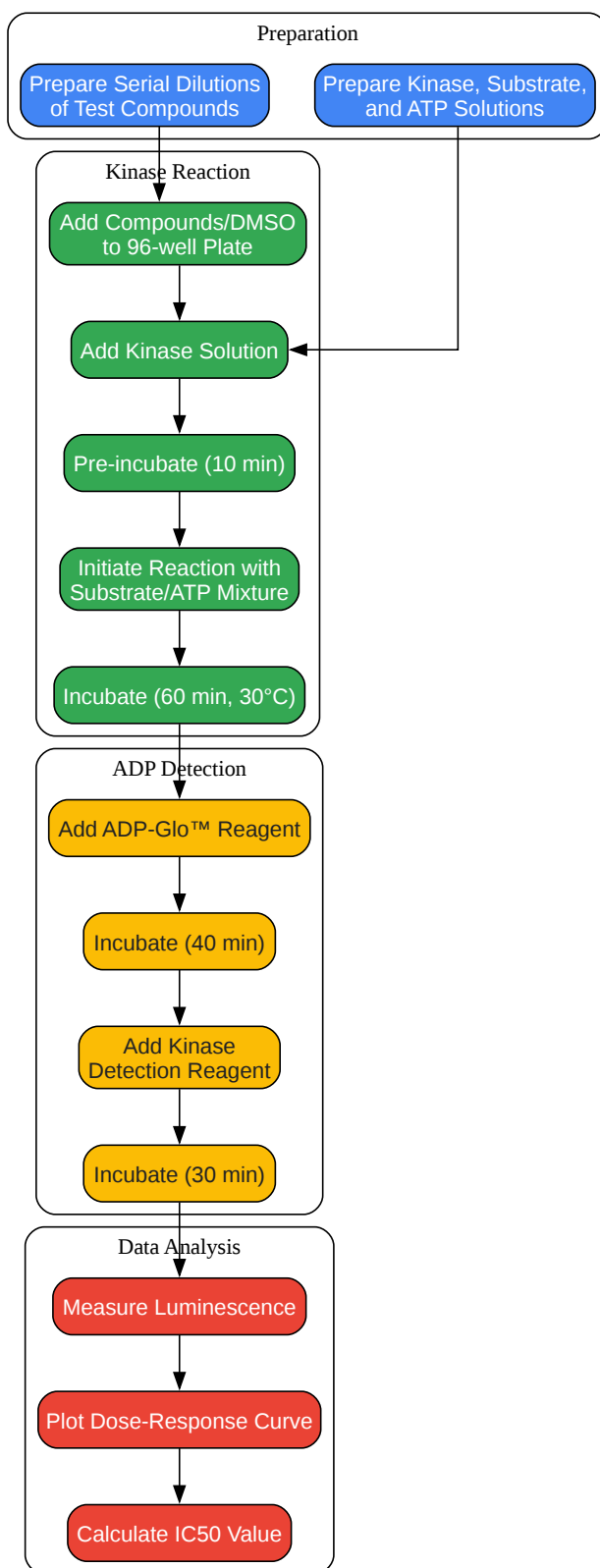
Procedure:

- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
- Kinase Reaction Setup:
 - In a 96-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).

- Add 2.5 μ L of the kinase solution to each well.
- Incubate for 10 minutes at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding 5 μ L of a substrate/ATP mixture.
- Incubate the plate at 30°C for 60 minutes.
- ADP Detection:
 - Add 10 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
 - Add 20 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate for 30 minutes at room temperature.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Plot the luminescence signal against the logarithm of the inhibitor concentration.
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

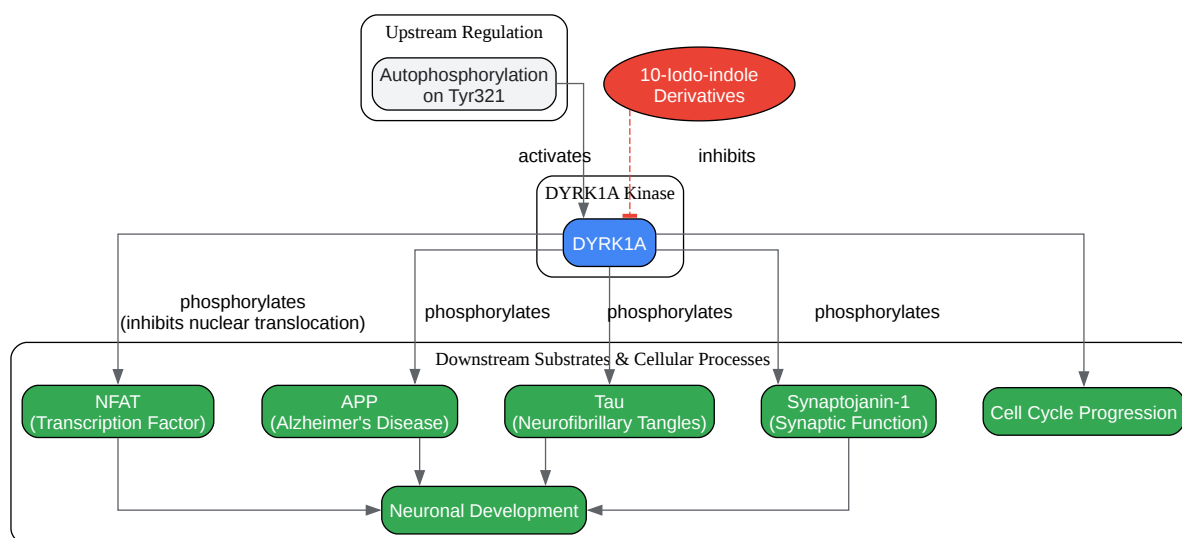
Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.



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Workflow for an in vitro luminescence-based kinase inhibition assay.



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References

- 1. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]

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